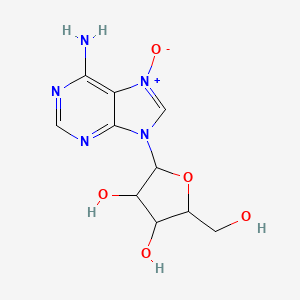
adenosine-N1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-N1-oxide is a naturally occurring compound found in royal jelly. It is an oxidized product of adenosine at the N1 position of the adenine base moiety. This compound has garnered significant attention due to its potent anti-inflammatory and immunoregulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine-N1-oxide can be synthesized through the oxidation of adenosine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the selective oxidation at the N1 position of the adenine base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where adenosine is oxidized using industrial-grade oxidizing agents. The reaction conditions, such as temperature, pH, and concentration of reactants, are meticulously controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adenosine-N1-oxide primarily undergoes oxidation reactions. It is refractory to adenosine deaminase-mediated conversion to inosine, which makes it more stable compared to adenosine .
Common Reagents and Conditions: The common reagents used in the oxidation of adenosine to this compound include hydrogen peroxide and other peroxides. The reaction conditions typically involve an aqueous medium with a controlled pH to ensure selective oxidation .
Major Products Formed: The major product formed from the oxidation of adenosine is this compound. This compound is more stable and exhibits potent anti-inflammatory properties compared to its precursor .
Scientific Research Applications
Adenosine-N1-oxide has a wide range of scientific research applications:
Mechanism of Action
Adenosine-N1-oxide exerts its effects through the PI3K/Akt/GSK-3β signaling pathway. It inhibits the secretion of pro-inflammatory cytokines by activated macrophages and reduces lethality in lipopolysaccharide-induced endotoxin shock. The up-regulation of the anti-inflammatory transcription factor c-Fos is involved in the suppression of pro-inflammatory cytokine secretion .
Comparison with Similar Compounds
- Adenosine
- Adenosine monophosphate N1-oxide
- 2-chloro-N6-cyclopentyladenosine (CCPA)
- 2-[p-(2-carboxyethyl)phenethylamino]-5’-N-ethylcarboxamideadenosine hydrochloride (CGS21680)
- N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide (IB-MECA)
Comparison: Adenosine-N1-oxide is unique due to its stability and potent anti-inflammatory properties. Unlike adenosine, it is refractory to adenosine deaminase-mediated conversion to inosine, making it more stable in biological systems. It also exhibits superior anti-inflammatory effects compared to synthetic adenosine receptor-selective agonists .
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-(6-amino-7-oxidopurin-7-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c11-8-5-9(13-2-12-8)14(3-15(5)19)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI Key |
BPNBKNXDHVOEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=[N+]2[O-])C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















